molecular formula C28H28N2O B11094634 11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11094634
M. Wt: 408.5 g/mol
InChI Key: ROIILOHVTVRSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin family This compound is characterized by its unique structure, which includes two benzene rings fused with a diazepine ring

Preparation Methods

The synthesis of 11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylbenzaldehyde with 4-methylbenzylamine under acidic conditions to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as a Grignard reagent, to form the dibenzo[b,e][1,4]diazepin core.

    Reduction: The resulting compound is then subjected to reduction reactions using agents like sodium borohydride to obtain the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have been studied for their potential as anti-cancer agents.

    Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological studies to understand its interaction with cellular components and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets within cells. It has been shown to induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and increasing the levels of reactive oxygen species (ROS). This leads to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

11-(2,5-dimethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

6-(2,5-dimethylphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O/c1-17-9-12-20(13-10-17)21-15-25-27(26(31)16-21)28(22-14-18(2)8-11-19(22)3)30-24-7-5-4-6-23(24)29-25/h4-14,21,28-30H,15-16H2,1-3H3

InChI Key

ROIILOHVTVRSFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)C)C)C(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.